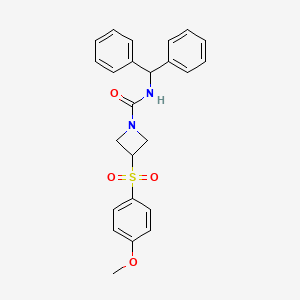

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Description

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine ring (4-membered nitrogen-containing heterocycle) functionalized with three distinct groups:

- Benzhydryl group: A diphenylmethyl moiety attached to the azetidine nitrogen, providing steric bulk and hydrophobic interactions.

- Carboxamide: A carbonyl-amide group, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name |

N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZTPSNAZICNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key differences between N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide and structurally related compounds:

Functional Group Analysis

Physicochemical Properties

- Solubility : The benzhydryl and sulfonyl groups likely reduce aqueous solubility compared to analogs like N-phenylpyrrolidine-1-carboxamide, which lacks these hydrophobic moieties.

- Synthetic Complexity : Introducing the (4-methoxyphenyl)sulfonyl group requires specialized sulfonylation steps, whereas urea derivatives (e.g., 1-benzyl-3-[(4-methoxyphenyl)methyl]urea) are synthesized via simpler carbodiimide-mediated couplings .

Preparation Methods

One-Pot Sulfonation-Carboxamide Coupling

A streamlined approach combines sulfonation and carboxamide formation in a single pot. Patent WO2000063168A1 reports:

Solid-Phase Synthesis

For combinatorial libraries, US8957073B2 immobilizes azetidine on Wang resin, performs on-resin sulfonation, and cleaves with TFA to afford the carboxamide.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.3 minutes.

Challenges and Optimization

- Regioselectivity : Sulfonation at the 3-position is favored due to azetidine’s ring strain and electronic effects.

- Byproducts : Over-sulfonation (disulfonyl derivatives) is minimized by controlling stoichiometry (sulfonyl chloride ≤1.2 equiv).

- Scale-Up : Pilot-scale reactions (1 kg) achieve 68% yield using continuous flow reactors for exotherm management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.